Technical Profile: Chroman-8-ylamine Hydrochloride (CAS 53272-40-5)
Technical Profile: Chroman-8-ylamine Hydrochloride (CAS 53272-40-5)
Executive Summary
Chroman-8-ylamine hydrochloride (CAS 53272-40-5), also known as 8-aminochroman hydrochloride, is a bicyclic aromatic amine intermediate of significant value in medicinal chemistry. Structurally characterized by a dihydrobenzopyran (chroman) core with a primary amine at the 8-position, it serves as a conformationally restricted bioisostere of ortho-substituted anilines and 8-aminotetralins.
This compound acts as a critical scaffold in the synthesis of Serotonin (5-HT) receptor ligands , Dopamine D2/D3 agonists , and p38 MAPK inhibitors . Its rigid bicyclic structure reduces the entropic penalty of ligand binding, often enhancing potency and selectivity compared to flexible open-chain analogs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| Chemical Name | 3,4-Dihydro-2H-chromen-8-amine hydrochloride |
| CAS Number | 53272-40-5 |
| Molecular Formula | C₉H₁₁NO[1] · HCl |
| Molecular Weight | 185.65 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane, ether) |
| Melting Point | >200 °C (Decomposes) |
| Acidity (pKa) | ~4.0–5.0 (Conjugate acid of aniline derivative) |
| SMILES | Cl.NC1=C2CCCOC2=CC=C1 |
| InChI Key | InChI=1S/C9H11NO.ClH/c10-8-5-4-6-9-7-2-1-3-11-9;/h4-6H,1-3,7,10H2;1H |
Synthetic Routes & Manufacturing[6]
The industrial and laboratory-scale preparation of Chroman-8-ylamine hydrochloride predominantly relies on the reduction of nitro-precursors. This approach ensures high regioselectivity and yield.
Primary Synthetic Pathway: Nitro-Reduction
The most robust route involves the catalytic hydrogenation or chemical reduction of 8-nitrochroman.
Step-by-Step Protocol:
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Precursor Preparation: 8-Nitrochroman is synthesized via the nitration of chroman using nitric acid/acetic anhydride, or by the cyclization of 2-(2-bromoethyl)-6-nitrophenol.
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Reduction:
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Catalytic Method: The nitro compound is dissolved in ethanol/methanol. Pd/C (10% w/w) is added. The mixture is stirred under H₂ atmosphere (30–50 psi) for 4–6 hours.
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Chemical Method:[1][2][3][4] Iron powder (Fe) in acidic media (NH₄Cl or HCl) or Stannous Chloride (SnCl₂) can be used for sensitive substrates containing halogens.
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Salt Formation: The crude free base (oil) is dissolved in diethyl ether or dioxane. Anhydrous HCl gas or 4M HCl in dioxane is added dropwise at 0°C.
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Isolation: The resulting hydrochloride salt precipitates, is filtered, washed with cold ether, and dried under vacuum.
Visualization of Synthetic Logic
The following diagram illustrates the synthesis and downstream utility of the scaffold.
Caption: Synthetic pathway from chroman precursor to the hydrochloride salt and key medicinal derivatives.[5][3][6][7]
Medicinal Chemistry Applications
Chroman-8-ylamine is a "privileged structure" in drug discovery, offering a rigidified alternative to aniline. Its applications span neurology and immunology.
p38 MAPK Inhibitors (Anti-Inflammatory)
The 8-aminochroman scaffold is extensively used to synthesize chromenylureas .
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Mechanism: The amine reacts with aryl isocyanates to form urea derivatives. These compounds bind to the ATP-binding pocket of p38 Mitogen-Activated Protein Kinase (MAPK).
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Structural Advantage: The chroman ring occupies the hydrophobic pocket (Gatekeeper region) of the kinase, improving selectivity over other kinases compared to open-chain phenyl-urea inhibitors.
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Reference: Molecules 2014, 19(2), 2008-2042 (See Ref 1).
GPCR Ligands (5-HT1A & Dopamine)
The scaffold acts as a bioisostere for 8-aminotetralin (e.g., 8-OH-DPAT).
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Serotonin (5-HT1A): Derivatives of 8-aminochroman show high affinity for 5-HT1A receptors. The oxygen atom in the chroman ring acts as a hydrogen bond acceptor, mimicking the phenolic hydroxyl group of serotonin or dopamine.
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Dopamine (D2/D3): Used in the design of "hybrid" ligands where the chroman amine is coupled to phenylpiperazines. These compounds are explored for antipsychotic activity with reduced extrapyramidal side effects.
Integrin Antagonists
Recent patent literature (e.g., US 11,224,600) identifies 8-aminochroman derivatives as intermediates for alpha4beta7 integrin inhibitors , used in treating inflammatory bowel disease (IBD). The amine serves as the attachment point for "head groups" that interact with the metal-ion-dependent adhesion site (MIDAS) of the integrin.
Analytical Characterization & Quality Control
To ensure the integrity of CAS 53272-40-5 in research, the following analytical parameters must be met.
HPLC Method (Purity)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
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Mobile Phase:
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A: 0.1% Trifluoroacetic acid (TFA) in Water.
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B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).
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Retention Time: The polar amine salt elutes early; free base elutes later.
NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
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Aromatic Protons: Multiplets in the 6.5–7.0 ppm range (3H, benzene ring).
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Amine Protons: Broad singlet at ~9.0–10.0 ppm (NH₃⁺ exchangeable).
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Aliphatic Protons:
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Triplet at ~4.1 ppm (2H, O-CH₂-).
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Triplet at ~2.7 ppm (2H, Ar-CH₂-).
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Multiplet at ~1.9 ppm (2H, -CH₂- middle of ring).
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Handling, Safety, & Stability
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[8][9] |
| Eye Irritation | H319 | Causes serious eye irritation.[8][9] |
| STOT-SE | H335 | May cause respiratory irritation.[9] |
Storage Protocol:
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Hygroscopic: Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) if possible.
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Temperature: 2–8°C (Refrigerate).
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Stability: Stable for >2 years if protected from moisture and light. Aqueous solutions should be prepared fresh as free amines can oxidize over time.
References
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Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. Molecules, 2014, 19(2), 2008-2042. Link
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Compounds for inhibition of alpha 4 beta 7 integrin. US Patent 11,224,600. Link
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Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. ChemCatChem, 2014. Link
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Chroman-8-ylamine hydrochloride Safety Data Sheet. Sigma-Aldrich / Merck KGaA. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro evaluation of novel 8-aminoquinoline-pyrazolopyrimidine hybrids as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5965606A - Methods of treatment with compounds having RAR.sub.α receptor specific or selective activity - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. riccachemical.com [riccachemical.com]
